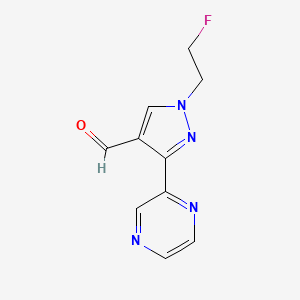

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

CAS No.: 2098077-42-8

Cat. No.: VC3156960

Molecular Formula: C10H9FN4O

Molecular Weight: 220.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098077-42-8 |

|---|---|

| Molecular Formula | C10H9FN4O |

| Molecular Weight | 220.2 g/mol |

| IUPAC Name | 1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C10H9FN4O/c11-1-4-15-6-8(7-16)10(14-15)9-5-12-2-3-13-9/h2-3,5-7H,1,4H2 |

| Standard InChI Key | NEQKARPDZNLCDV-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=N1)C2=NN(C=C2C=O)CCF |

| Canonical SMILES | C1=CN=C(C=N1)C2=NN(C=C2C=O)CCF |

Introduction

Structural Features

Pyrazole derivatives, such as 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde, typically consist of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of a pyrazin-2-yl group and a 2-fluoroethyl group attached to the pyrazole ring suggests potential biological activity due to the fluorine atom's ability to enhance lipophilicity and stability. The aldehyde group at the 4-position of the pyrazole ring provides a reactive site for further chemical modifications.

Potential Applications

Pyrazole derivatives are widely used in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is used as an intermediate in synthesizing active pharmaceutical ingredients (APIs) like celecoxib, an anti-inflammatory drug . Similarly, compounds with a pyrazole backbone could be explored for their therapeutic potential.

Synthesis Pathways

The synthesis of pyrazole derivatives often involves condensation reactions or cyclization processes. For example, the Vilsmeier-Haack reaction is commonly used to introduce aldehyde groups into pyrazole rings . The synthesis of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde might involve similar strategies, starting from appropriate pyrazole precursors and incorporating the pyrazin-2-yl and 2-fluoroethyl groups through nucleophilic substitution or cross-coupling reactions.

Data Tables

Given the lack of specific data for 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde, we can consider the properties of similar compounds for comparison:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume